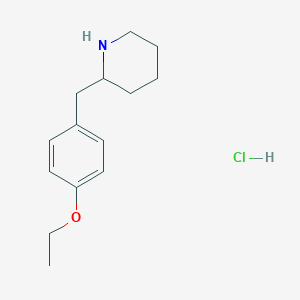

2-(4-Ethoxy-benzyl)-piperidine hydrochloride

Descripción general

Descripción

2-(4-Ethoxy-benzyl)-piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 4-ethoxy-benzyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxy-benzyl)-piperidine hydrochloride typically involves the reaction of 4-ethoxybenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures.

Análisis De Reacciones Químicas

Oxidation Reactions

The piperidine ring and ethoxy-benzyl substituent in 2-(4-Ethoxy-benzyl)-piperidine hydrochloride enable selective oxidation pathways:

-

N-Oxide Formation : Treatment with hydrogen peroxide () or potassium permanganate () oxidizes the piperidine nitrogen to form N-oxide derivatives. These reactions typically occur under acidic or neutral conditions at 50–80°C .

-

Ethoxy Group Oxidation : Chromium-based oxidants (e.g., ) can convert the ethoxy group into a ketone or carboxylic acid under controlled conditions, though this is less common due to steric hindrance from the benzyl group .

Table 1: Oxidation Reactions and Conditions

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| N-Oxidation | , 50–80°C, acidic conditions | Piperidine N-oxide derivative |

| Benzyl Oxidation | , , 70–90°C | Ketone or carboxylic acid derivatives |

Reduction Reactions

The compound’s secondary amine and aromatic systems participate in reduction processes:

-

Amine Reduction : Lithium aluminum hydride () reduces protonated amines, though this is limited due to the hydrochloride salt form .

-

Aromatic Ring Hydrogenation : Catalytic hydrogenation () under high pressure (3–5 atm) saturates the benzyl group’s aromatic ring, yielding cyclohexane derivatives .

Key Findings :

-

Reduction of the ethoxy group to ethanol is not observed under standard conditions, preserving its structural integrity .

Substitution Reactions

The ethoxy group and benzyl position undergo nucleophilic and electrophilic substitutions:

-

Ethoxy Replacement : Thionyl chloride () converts the ethoxy group to a chloride, enabling subsequent nucleophilic substitution with amines or alkoxides in toluene at 70–85°C .

-

Benzyl Electrophilic Substitution : Nitration or halogenation at the para position of the benzyl group occurs under Friedel-Crafts conditions (e.g., , 90°C), though steric effects limit reactivity .

Table 2: Substitution Reactions

| Target Site | Reagents/Conditions | Products |

|---|---|---|

| Ethoxy Group | , toluene, 70–85°C | Chloride intermediate |

| Benzyl Position | , , 90°C | Nitro- or halogenated derivatives |

Acylation and Alkylation

The piperidine nitrogen reacts with electrophiles to form amides or quaternary salts:

-

Acylation : Treatment with acetyl chloride () in dichloromethane () yields N-acetyl derivatives. This reaction is facilitated by bases like triethylamine () .

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in dimethyl sulfoxide () produces N-alkylated piperidinium salts .

Research Insights :

-

Acylation enhances stability for further functionalization, critical in pharmaceutical intermediate synthesis .

Comparative Reactivity

This compound exhibits distinct reactivity compared to analogs:

-

Positional Isomers : Substitution at the 2-position on the piperidine ring increases steric hindrance, reducing electrophilic substitution efficiency versus 3- or 4-substituted analogs .

-

Salt Form : The hydrochloride salt stabilizes the amine, limiting nucleophilic reactivity unless deprotonated .

Table 3: Reactivity Comparison with Analogs

| Compound | Key Reactivity Difference |

|---|---|

| 3-(4-Ethoxy-benzyl)-piperidine | Higher electrophilic substitution yield at benzyl |

| N-(4-Ethoxybenzyl)piperidine | Enhanced acylation due to free amine availability |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Pharmacological Applications

G-Protein Coupled Receptors (GPCRs)

The compound has been identified as a potential ligand for G-protein coupled receptors, which are critical in mediating various physiological processes. Research indicates that it may exhibit significant biological activity by interacting with these receptors, thus providing insights into new therapeutic avenues for diseases influenced by GPCR signaling pathways.

Neurotransmitter Systems

Studies suggest that 2-(4-Ethoxy-benzyl)-piperidine hydrochloride may modulate neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation could lead to applications in treating neurological disorders, including depression and anxiety. The compound's ability to bind to these neurotransmitter receptors positions it as a candidate for cognitive enhancement therapies.

Enzyme Inhibition

The structure of the compound suggests potential interactions with specific enzymes. Investigations could focus on its inhibitory effects on enzymes relevant to disease states, such as acetylcholinesterase, which plays a crucial role in neurodegenerative diseases like Alzheimer's disease. Compounds with similar piperidine structures have shown promise as potent acetylcholinesterase inhibitors, indicating that this compound may possess similar properties .

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of novel compounds. Its unique piperidine ring allows for modifications that can lead to derivatives with varied biological activities. This capability is essential for developing new ligands and exploring structure-activity relationships in drug design.

Mecanismo De Acción

The mechanism of action of 2-(4-Ethoxy-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

2-(4-Ethoxy-benzyl)-piperidine hydrochloride can be compared with other piperidine derivatives such as:

- 2-(4-Methoxy-benzyl)-piperidine hydrochloride

- 2-(4-Chloro-benzyl)-piperidine hydrochloride

- 2-(4-Fluoro-benzyl)-piperidine hydrochloride

Uniqueness

The presence of the ethoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and altered reactivity compared to its analogs. This makes it particularly useful in specific research applications where these properties are advantageous.

Actividad Biológica

2-(4-Ethoxy-benzyl)-piperidine hydrochloride is a synthetic compound with a piperidine ring structure that has garnered attention for its potential biological activities. The compound's unique molecular structure, characterized by the presence of a 4-ethoxybenzyl group, suggests various interactions with biological targets, particularly in pharmacology and biochemistry.

- Molecular Formula : C₁₄H₂₂ClNO

- Molecular Weight : Approximately 255.78 g/mol

The compound is typically synthesized through multi-step chemical reactions, which can be optimized for yield and purity. Its chemical behavior includes nucleophilic substitutions and electrophilic additions due to the piperidine moiety, which is common in biologically active molecules.

Research indicates that this compound may act as a ligand for G-protein coupled receptors (GPCRs), which are critical in numerous physiological processes. The positively charged nitrogen atom in the hydrochloride salt form suggests potential interactions with ion channels, possibly influencing neuronal signaling pathways .

Binding Affinity and Efficacy

Preliminary studies suggest that this compound may exhibit significant binding affinity toward various receptors involved in neurotransmission. Investigations into its inhibitory effects on specific enzymes relevant to disease states are ongoing, and its interactions with GPCRs could provide insights into new therapeutic avenues.

Cellular Effects

The biological effects of this compound may include modulation of cell signaling pathways, gene expression alterations, and impacts on cellular metabolism. These effects are crucial for understanding its pharmacological profile and therapeutic potential .

Case Studies and Research Findings

- G-Protein Coupled Receptors : Studies have indicated that compounds similar to this compound can significantly influence GPCR activity. For example, research on structurally related piperidine derivatives has shown promising results in modulating receptor activity, which could be extrapolated to this compound .

- Enzyme Inhibition : The compound's potential as an enzyme inhibitor has been explored in various contexts. It is hypothesized that it may inhibit enzymes involved in metabolic pathways or neurotransmitter degradation, similar to other piperidine derivatives known for their anticholinesterase activity .

- Neurotransmitter Interaction : Given its structure, this compound may affect neurotransmitter systems, particularly those involving acetylcholine. This is supported by findings from studies on related compounds that demonstrate significant interactions with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₂₂ClNO |

| Molecular Weight | 255.78 g/mol |

| Potential Targets | GPCRs, Ion Channels |

| Biological Activities | Enzyme Inhibition, Neurotransmission Modulation |

Propiedades

IUPAC Name |

2-[(4-ethoxyphenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-2-16-14-8-6-12(7-9-14)11-13-5-3-4-10-15-13;/h6-9,13,15H,2-5,10-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGQPTFYAPJFOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588846 | |

| Record name | 2-[(4-Ethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172745-81-1 | |

| Record name | 2-[(4-Ethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.